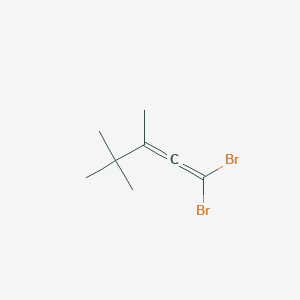
1,1-Dibromo-3,4,4-trimethylpenta-1,2-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dibromo-3,4,4-trimethylpenta-1,2-diene is an organic compound characterized by the presence of two bromine atoms and a diene structure. This compound is part of the broader class of dibromoalkenes, which are known for their reactivity and utility in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Dibromo-3,4,4-trimethylpenta-1,2-diene can be synthesized through the bromination of 3,4,4-trimethylpenta-1,2-diene. The reaction typically involves the addition of bromine (Br₂) to the diene in an inert solvent such as dichloromethane at room temperature. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of the dibromo compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Dibromo-3,4,4-trimethylpenta-1,2-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes or alkynes.
Addition Reactions: The diene structure allows for further addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Addition: Bromine (Br₂) or hydrogen bromide (HBr) in an inert solvent.
Major Products:
Substitution: Formation of alcohols or amines.
Elimination: Formation of alkenes or alkynes.
Addition: Formation of tetrabromo compounds.
Applications De Recherche Scientifique
1,1-Dibromo-3,4,4-trimethylpenta-1,2-diene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1-Dibromo-3,4,4-trimethylpenta-1,2-diene involves its reactivity with various nucleophiles and electrophiles. The presence of bromine atoms makes it a good leaving group, facilitating substitution and elimination reactions. The diene structure allows for conjugation and resonance stabilization, influencing its reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
- 1,1-Dibromo-3,4,4-trimethylpentane
- 1,1-Dibromo-3,4,4-trimethylbutane
- 1,1-Dibromo-3,4,4-trimethylhexane
Uniqueness: 1,1-Dibromo-3,4,4-trimethylpenta-1,2-diene is unique due to its diene structure, which imparts distinct reactivity compared to its saturated counterparts. The presence of the double bonds allows for additional types of chemical reactions, such as electrophilic addition, which are not possible with saturated dibromo compounds.
Propriétés
Numéro CAS |
31857-85-9 |
|---|---|
Formule moléculaire |
C8H12Br2 |
Poids moléculaire |
267.99 g/mol |
InChI |
InChI=1S/C8H12Br2/c1-6(5-7(9)10)8(2,3)4/h1-4H3 |
Clé InChI |
CMZZKTIQZNQJET-UHFFFAOYSA-N |
SMILES canonique |
CC(=C=C(Br)Br)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


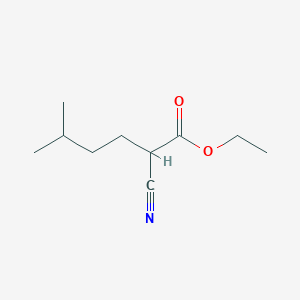
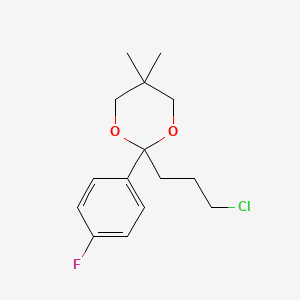
![2-(diethylamino)-N-[2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)pentyl]acetamide;hydrochloride](/img/structure/B14683998.png)
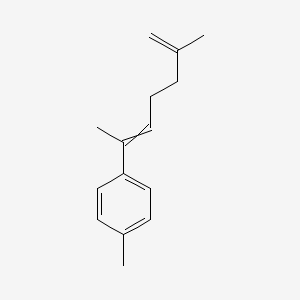
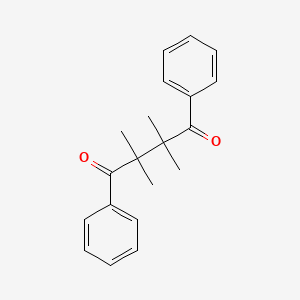
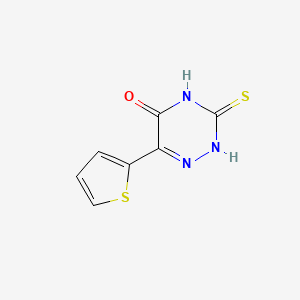
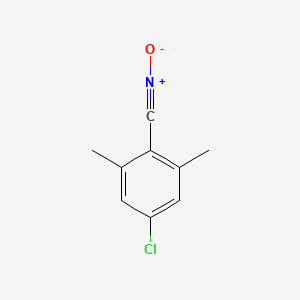

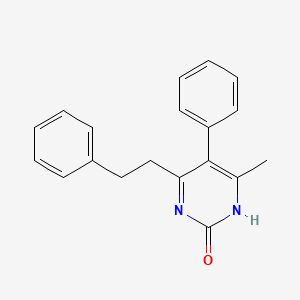
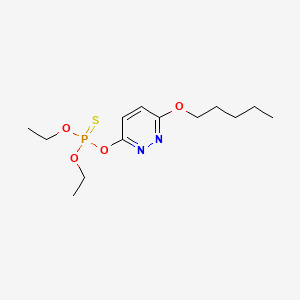
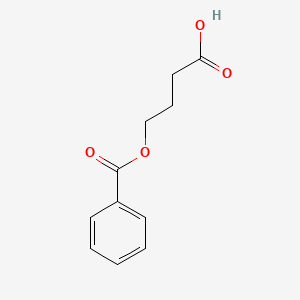

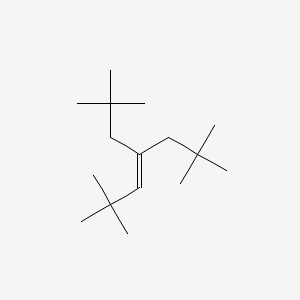
![3-{[2-Methyl-4-(trimethoxysilyl)but-3-en-2-yl]oxy}propanenitrile](/img/structure/B14684052.png)
